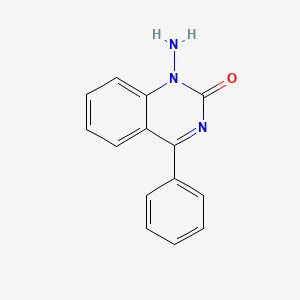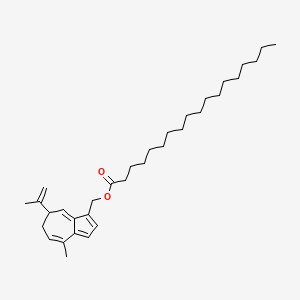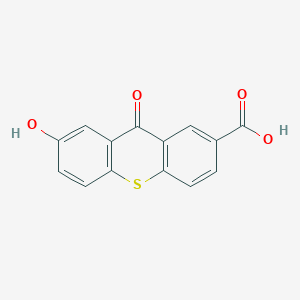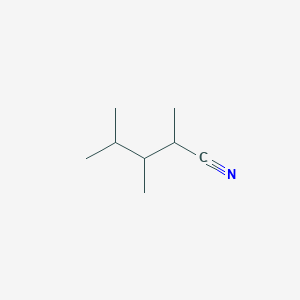
3-Nitrophenyl phenylmethanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Nitrophenyl phenylmethanesulfonate is an organic compound that belongs to the class of sulfonates. It is characterized by the presence of a nitrophenyl group and a phenylmethanesulfonate group. This compound is often used in organic synthesis and has various applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitrophenyl phenylmethanesulfonate typically involves the reaction of phenylmethanesulfonyl chloride with 3-nitrophenol. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the sulfonate ester. The reaction conditions are generally mild, and the product can be purified through recrystallization or column chromatography .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The compound is typically produced in bulk and subjected to rigorous quality control measures to ensure its purity and consistency .
Analyse Des Réactions Chimiques
Types of Reactions
3-Nitrophenyl phenylmethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The nitrophenolate group can be exchanged for a wide range of substituted phenols and alkyl alcohols.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include phenols and alkyl alcohols.
Reduction Reactions: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Major Products Formed
Substitution Reactions: The major products are substituted phenylmethanesulfonates.
Reduction Reactions: The major product is 3-aminophenyl phenylmethanesulfonate.
Applications De Recherche Scientifique
3-Nitrophenyl phenylmethanesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonate esters.
Biology: The compound can be used in biochemical assays to study enzyme activities and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Nitrophenyl phenylmethanesulfonate involves the interaction of its sulfonate group with various molecular targets. The compound can act as an electrophile, facilitating nucleophilic substitution reactions. The nitrophenyl group can also participate in electron transfer processes, making the compound useful in redox reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Nitrophenyl phenylmethanesulfonate
- 2-Nitrophenyl phenylmethanesulfonate
- 4-Nitrophenyl benzylsulfonate
Uniqueness
3-Nitrophenyl phenylmethanesulfonate is unique due to its specific substitution pattern, which influences its reactivity and applications. The position of the nitro group on the phenyl ring can significantly affect the compound’s electronic properties and its behavior in chemical reactions .
Propriétés
Numéro CAS |
56620-17-8 |
|---|---|
Formule moléculaire |
C13H11NO5S |
Poids moléculaire |
293.30 g/mol |
Nom IUPAC |
(3-nitrophenyl) phenylmethanesulfonate |
InChI |
InChI=1S/C13H11NO5S/c15-14(16)12-7-4-8-13(9-12)19-20(17,18)10-11-5-2-1-3-6-11/h1-9H,10H2 |
Clé InChI |
ZWYZPOQNLYRXCI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CS(=O)(=O)OC2=CC=CC(=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[[2,4-Bis(cyanomethyl)-5-methyl-phenyl]methyl]acetamide](/img/structure/B14637151.png)
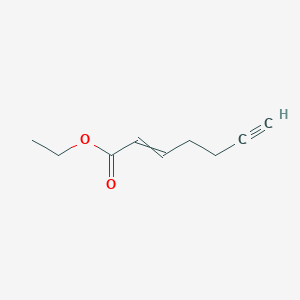
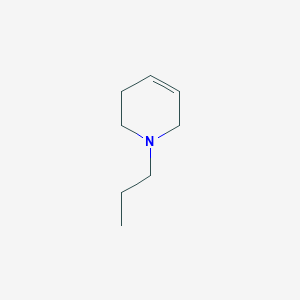

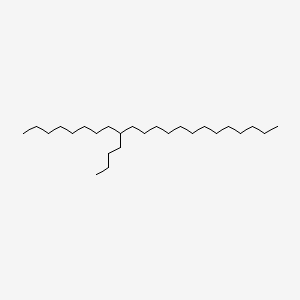
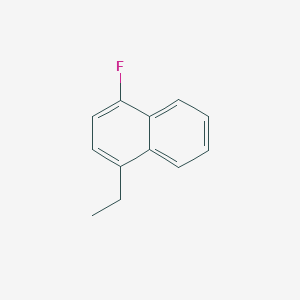
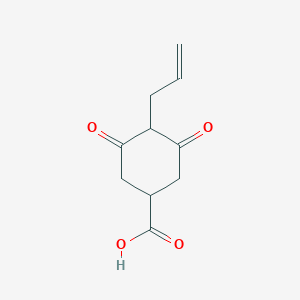
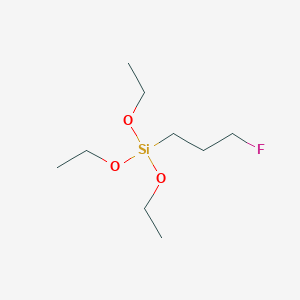
![1,4-Dimethylbicyclo[2.2.2]octane](/img/structure/B14637191.png)
